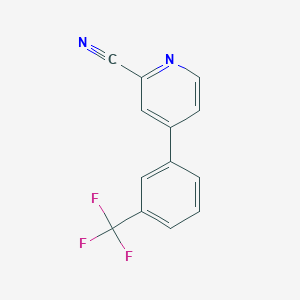

4-(3-Trifluoromethylphenyl)pyridine-2-carbonitrile

Beschreibung

Nomenclature and Chemical Identity

4-(3-Trifluoromethylphenyl)pyridine-2-carbonitrile is systematically identified through multiple chemical nomenclature systems and database entries. The compound is registered under the Chemical Abstracts Service number 1219454-19-9, providing its unique identifier within the global chemical registry. The International Union of Pure and Applied Chemistry name for this compound follows the systematic nomenclature convention, clearly indicating the positions of substituents on both the pyridine and phenyl ring systems.

Alternative nomenclature forms include 4-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile, which emphasizes the substitution pattern on the phenyl ring. Database entries across multiple chemical information systems, including PubChem with the compound identifier 58360563, provide consistent identification of this molecular entity. The systematic naming reflects the presence of three distinct functional components: the pyridine ring system serving as the core heterocyclic framework, the carbonitrile group positioned at the 2-position of the pyridine ring, and the 3-trifluoromethylphenyl substituent attached at the 4-position of the pyridine ring.

The compound exists within a broader family of related trifluoromethylated pyridine derivatives, each differentiated by the specific positioning of the trifluoromethyl group and additional substituents. This systematic nomenclature approach ensures precise identification and facilitates accurate communication within the scientific community studying fluorinated heterocyclic compounds.

Structural Features and Molecular Configuration

The molecular structure of this compound exhibits a sophisticated arrangement of aromatic and heterocyclic components that determine its chemical behavior and potential applications. The molecular formula C₁₃H₇F₃N₂ indicates the presence of thirteen carbon atoms, seven hydrogen atoms, three fluorine atoms, and two nitrogen atoms, resulting in a molecular weight of 248.20 grams per mole.

The structural framework consists of a pyridine ring directly connected to a phenyl ring through a carbon-carbon bond at the 4-position of the pyridine nucleus. The phenyl ring bears a trifluoromethyl substituent at the 3-position, creating a meta-substitution pattern that influences the electronic distribution throughout the aromatic system. The carbonitrile functional group attached to the 2-position of the pyridine ring introduces significant electron-withdrawing character to the heterocyclic core.

Computational structural analysis reveals specific geometric parameters that define the three-dimensional arrangement of this molecule. The simplified molecular-input line-entry system representation C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)C#N provides a detailed connectivity map showing the precise bonding patterns throughout the structure. The trifluoromethyl group adopts a tetrahedral geometry around the carbon center, with the three fluorine atoms positioned to minimize steric interactions while maximizing electronic effects.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₇F₃N₂ |

| Molecular Weight | 248.20 g/mol |

| Ring Systems | Pyridine + Phenyl |

| Functional Groups | Carbonitrile + Trifluoromethyl |

| Aromatic Carbons | 11 |

| Heteroatoms | 5 (3F + 2N) |

Physical and Chemical Properties

The physical and chemical properties of this compound reflect the combined influence of its heterocyclic core, electron-withdrawing substituents, and fluorine-containing groups. The compound exhibits characteristics typical of fluorinated aromatic systems, including enhanced lipophilicity and altered electronic properties compared to non-fluorinated analogs.

Solubility characteristics demonstrate the compound's compatibility with organic solvents, particularly those capable of accommodating both aromatic and polar functional groups. Related compounds in this chemical family have shown general solubility in organic solvents such as dimethyl sulfoxide and acetone, suggesting similar behavior for this specific derivative. The presence of the trifluoromethyl group significantly influences solubility profiles by increasing lipophilicity while the carbonitrile group contributes polar character to the overall molecular structure.

Thermal properties of the compound reflect the stability conferred by the aromatic ring systems and the strong carbon-fluorine bonds within the trifluoromethyl group. Storage recommendations for related compounds in this series typically specify low-temperature conditions, with short-term storage at negative four degrees Celsius and longer-term preservation at negative twenty degrees Celsius to maintain chemical integrity. These storage requirements indicate the compound's stability under appropriate conditions while highlighting the need for controlled environments to prevent degradation.

Chemical reactivity patterns are influenced by the electron-withdrawing nature of both the carbonitrile and trifluoromethyl groups. The compound can participate in various chemical transformations typical of pyridine derivatives, including nucleophilic substitution reactions, metal-catalyzed coupling reactions, and functional group modifications. The specific positioning of substituents creates unique reactivity profiles that distinguish this compound from other members of the trifluoromethylated pyridine family.

Electronic and Steric Characteristics

The electronic structure of this compound is dominated by the strong electron-withdrawing effects of both the trifluoromethyl and carbonitrile substituents. These functional groups create a highly polarized molecular environment that influences chemical reactivity, intermolecular interactions, and potential biological activity. The trifluoromethyl group, with its three highly electronegative fluorine atoms, generates significant inductive withdrawal of electron density from the aromatic system.

The carbonitrile group at the 2-position of the pyridine ring contributes additional electron-withdrawing character through both inductive and resonance effects. This positioning creates a cumulative electronic influence that extends throughout the conjugated system, affecting the electron density distribution on both aromatic rings. The meta-positioning of the trifluoromethyl group on the phenyl ring creates an asymmetric electronic environment that influences the overall molecular dipole moment and potential sites for chemical reactivity.

Steric considerations arise primarily from the trifluoromethyl group, which occupies significantly more space than a simple methyl substituent due to the larger van der Waals radii of fluorine atoms compared to hydrogen atoms. This increased steric bulk influences molecular conformations, crystal packing arrangements, and interactions with biological targets or catalytic sites. The carbonitrile group contributes minimal steric hindrance due to its linear geometry but introduces directional electronic effects that complement the trifluoromethyl influence.

Computational analysis of electronic properties reveals that compounds containing trifluoromethyl groups typically exhibit enhanced lipophilicity compared to their non-fluorinated counterparts. This enhancement results from the unique combination of hydrophobic character contributed by the fluorine atoms and the electron-withdrawing effects that modify hydrogen bonding capabilities. The specific arrangement of functional groups in this compound creates a distinctive electronic signature that influences its chemical behavior and potential applications.

| Electronic Property | Characteristic |

|---|---|

| Primary Electronic Effects | Electron-withdrawing (CF₃ + CN) |

| Substitution Pattern | Meta-CF₃ on phenyl, 2-CN on pyridine |

| Steric Influence | Moderate (CF₃ group) |

| Molecular Polarity | Enhanced dipole moment |

| Lipophilicity | Increased relative to H-analogs |

Historical Context in Fluorinated Heterocyclic Chemistry

The development of this compound represents a continuation of the historical evolution of fluorinated heterocyclic chemistry that began in the early twentieth century. The foundational work in organofluorine chemistry can be traced to pioneering efforts by researchers such as Alexander Borodin, who conducted the first nucleophilic replacement of halogen atoms with fluoride in 1862, establishing the basis for modern fluorine incorporation strategies.

The systematic development of aromatic fluorination methodologies progressed through significant milestones, including the Schiemann reaction developed in 1927, which provided reliable methods for introducing fluorine atoms into aromatic systems through diazonium salt intermediates. These early advances established the chemical foundation necessary for developing more complex fluorinated structures, including the heterocyclic derivatives that would emerge decades later.

Industrial applications of fluorinated compounds gained prominence during World War II, when the unique properties of fluorinated materials became essential for the Manhattan Project. The development of uranium hexafluoride processing required materials that could withstand extremely reactive fluorinated environments, leading to intensive research into fluoropolymers and fluorinated organic compounds. This period marked the transition from academic curiosity to industrial necessity for fluorinated chemical systems.

The emergence of direct fluorination methodologies using elemental fluorine represented another crucial development in the historical progression toward modern trifluoromethylated compounds. Early attempts at direct fluorination often resulted in explosive reactions or complete decomposition of organic substrates. However, advances in reaction control, including the use of diluted fluorine gas and appropriate catalytic systems, eventually enabled the controlled introduction of fluorine into organic molecules.

Recent developments in trifluoromethylation chemistry have focused on the development of stable trifluoromethyl radical sources that can function under mild conditions with broad substrate scope. The discovery of procedures using benchtop stable reagents such as sodium trifluoromethanesulfinate has enabled the practical synthesis of trifluoromethylated heterocycles, including pyridine derivatives like the compound under investigation. These methodological advances have made compounds such as this compound accessible for research and development applications.

The contemporary focus on trifluoromethyl-containing heterocycles reflects their recognized importance in pharmaceutical and agrochemical applications, where the unique properties imparted by fluorine substitution can enhance biological activity, metabolic stability, and pharmacokinetic properties. The systematic study of compounds like this compound continues this historical progression toward understanding and utilizing the distinctive characteristics of fluorinated heterocyclic systems.

Eigenschaften

IUPAC Name |

4-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2/c14-13(15,16)11-3-1-2-9(6-11)10-4-5-18-12(7-10)8-17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEGVOYCKWQTJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cross-Coupling Reactions (Suzuki-Miyaura and Related Couplings)

One of the most common and effective methods to prepare 4-(3-trifluoromethylphenyl)pyridine-2-carbonitrile involves palladium-catalyzed cross-coupling reactions between appropriately substituted pyridine-2-carbonitrile derivatives and trifluoromethyl-substituted aryl boronic acids or halides.

- Starting materials : 2-cyanopyridine derivatives (e.g., 2-bromopyridine-4-carbonitrile) and 3-trifluoromethylphenylboronic acid or 3-trifluoromethylphenyl halides.

- Catalysts : Pd(PPh3)4 or Pd(dppf)Cl2 with bases such as K2CO3 or Cs2CO3.

- Solvents : Commonly toluene, DMF, or dioxane with water.

- Conditions : Heating under reflux or microwave irradiation for several hours.

This method offers high regioselectivity and yields, enabling the installation of the 3-trifluoromethylphenyl substituent at the 4-position of the pyridine ring while retaining the cyano group at the 2-position intact.

Nucleophilic Aromatic Substitution and Subsequent Functionalization

Another approach involves the nucleophilic aromatic substitution (SNAr) on halogenated trifluoromethylphenyl derivatives followed by pyridine ring construction or modification.

- The trifluoromethylphenyl moiety bearing a leaving group (e.g., chloro) at the 4-position can be reacted with 2-aminopyridine or its derivatives.

- Subsequent cyclization or functional group transformation installs the cyano group at the 2-position on the pyridine ring.

Cyclocondensation Reactions Using Trifluoromethyl-Containing Building Blocks

Cyclocondensation strategies involve assembling the pyridine ring from trifluoromethylated precursors:

- Starting from trifluoromethyl-containing β-dicarbonyl compounds (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) and aldehydes or amines, pyridine rings are constructed via condensation and cyclization.

- This method allows for the direct introduction of the trifluoromethylphenyl group or its precursor during ring formation.

- The cyano group can be introduced via subsequent functional group transformations such as Sandmeyer reactions or cyanation of halogenated intermediates.

Direct Trifluoromethylation of Pyridine-2-Carbonitrile Derivatives

Direct trifluoromethylation methods utilize trifluoromethylating agents (e.g., trifluoromethyl copper complexes) to introduce the trifluoromethyl group onto the phenyl ring attached to the pyridine-2-carbonitrile scaffold.

- This approach is less common due to regioselectivity challenges but is valuable for late-stage functionalization.

- Requires careful control of reaction conditions to avoid side reactions.

Detailed Synthetic Example from Literature

A representative synthetic procedure involves the coupling of 4-bromo-2-cyanopyridine with 3-(trifluoromethyl)phenylboronic acid under Suzuki conditions:

| Step | Reagents and Conditions | Outcome/Notes |

|---|---|---|

| 1 | 4-Bromo-2-cyanopyridine (1 equiv), 3-(trifluoromethyl)phenylboronic acid (1.2 equiv), Pd(PPh3)4 (5 mol%), K2CO3 (2 equiv), toluene/H2O (4:1), reflux, 12 h | Formation of this compound with yields typically >80% |

| 2 | Work-up by extraction and purification by column chromatography | Pure target compound isolated |

Research Findings on Reaction Optimization

- Catalyst loading : Lower catalyst loadings (1–5 mol%) are effective, balancing cost and efficiency.

- Base choice : Carbonate bases (K2CO3, Cs2CO3) provide optimal yields; stronger bases may cause side reactions.

- Solvent system : Mixed aqueous-organic solvents improve solubility and reaction rates.

- Temperature : Elevated temperatures (80–110 °C) accelerate coupling without significant decomposition.

- Reaction time : Typically 6–24 hours depending on scale and catalyst.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | 4-Bromo-2-cyanopyridine + 3-(trifluoromethyl)phenylboronic acid | Pd catalyst, base (K2CO3), toluene/H2O | High regioselectivity, good yields | Requires expensive Pd catalysts |

| Nucleophilic Aromatic Substitution | Halogenated trifluoromethylphenyl + aminopyridine | Base, solvents | Direct substitution, versatile | Multi-step, possible regioisomer issues |

| Cyclocondensation | Trifluoromethyl β-dicarbonyl + aldehydes/amines | Acid/base catalysis | Builds pyridine ring de novo | Longer synthesis, moderate yields |

| Direct Trifluoromethylation | Pyridine-2-carbonitrile derivatives | Trifluoromethyl copper complexes | Late-stage functionalization | Regioselectivity challenges, harsh conditions |

Patent Literature Insights

- European Patent EP1189898A1 describes processes for trifluoromethyl-substituted aromatic amides related to pyridine-carbonitrile frameworks, highlighting the importance of controlled substitution and purification steps to obtain optically pure intermediates.

- Chinese patent CN104557689B details preparation of trifluoromethylphenyl carbamoyl derivatives via isocyanate coupling with amino-substituted pyridine-2-carboxylic acid derivatives, which is relevant for analog synthesis and functional group transformations on the pyridine ring.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Trifluoromethylphenyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitrile group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Amines and other reduced forms.

Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Wirkmechanismus

The mechanism of action of 4-(3-Trifluoromethylphenyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit cathepsin S by binding to the active site of the enzyme, thereby preventing its catalytic activity . This inhibition is thought to occur through an “in situ double activation” mechanism, where the compound undergoes conformational changes to fit into the enzyme’s active site .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key Compounds Analyzed :

6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile ()

- Structure : Trifluoromethyl at pyridine-4, sulfanyl and chlorophenyl substituents.

- Key Differences : Additional sulfanyl group at pyridine-2 and chlorophenyl at pyridine-6.

- Impact : The sulfanyl group increases steric bulk and may alter π-π stacking interactions compared to the target compound .

1-[3-(3-Ethoxyphenylcarbamoyl)oxy-2-hydroxypropyl]-4-(3-trifluoromethylphenyl)piperazin-1-ium chloride ()

- Structure : Trifluoromethylphenyl attached to a piperazine ring, with a hydroxypropyl-carbamoyl chain.

- Key Differences : Piperazine core instead of pyridine; introduces ionic character.

- Impact : Enhanced solubility in polar solvents but reduced membrane permeability compared to the target compound .

3-Amino-6-(4-chloro-phenyl)-4-methyl-thieno[2,3-b]pyridine-2-carbonitrile () Structure: Thienopyridine core with chloro-phenyl and methyl groups. Key Differences: Thiophene ring fused to pyridine, altering electronic conjugation.

Data Table: Structural and Physicochemical Comparison

*logP values estimated using fragment-based methods.

Crystallographic and Stability Insights

- Pyridine-3-carbonitriles () exhibit planar geometries with intermolecular π-π stacking, whereas piperazine derivatives () show twisted conformations due to the non-planar piperazine ring.

- The trifluoromethyl group in the target compound likely enhances thermal stability, as seen in similar compounds with high melting points (>200°C) .

Biologische Aktivität

4-(3-Trifluoromethylphenyl)pyridine-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethylphenyl group and a carbonitrile functional group. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of organic molecules, which may contribute to its biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to altered cellular responses, including apoptosis and cell cycle arrest in cancer cells.

- Gene Expression Modulation : It affects the expression of genes related to cell survival and metabolism, impacting overall cellular function.

- Antimicrobial Activity : Research indicates that derivatives with similar structures exhibit significant antimicrobial properties, suggesting that this compound may possess similar effects .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The compound induces apoptosis through the activation of caspase pathways and by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 10 | Induction of apoptosis |

| MCF-7 (Breast) | 15 | Cell cycle arrest |

| HeLa (Cervical) | 12 | Inhibition of kinase activity |

Antimicrobial Activity

The presence of the trifluoromethyl group enhances the compound's antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, including resistant strains.

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 5 | Strong |

| Escherichia coli | 10 | Moderate |

| Chlamydia trachomatis | 8 | Significant |

Case Studies

- Cancer Treatment : A study involving murine models demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The compound was administered at varying doses, revealing a dose-dependent relationship in tumor inhibition .

- Chronic Inflammation : In models of chronic pancreatitis, this compound showed promise in reducing inflammatory markers and tissue damage. It inhibited key signaling pathways associated with inflammation, suggesting potential therapeutic applications in inflammatory diseases .

Safety and Toxicity

Toxicological assessments indicate that while lower doses are effective against cancer cells and bacteria, higher concentrations may lead to hepatotoxicity and nephrotoxicity. Determining the optimal dosage is crucial for maximizing therapeutic efficacy while minimizing adverse effects.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 4-(3-Trifluoromethylphenyl)pyridine-2-carbonitrile, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridine precursors and 3-trifluoromethylphenyl boronic acids. Post-synthesis, purity is optimized using column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization from ethanol. Characterization via (e.g., trifluoromethyl group resonance at δ 120–125 ppm in ) and HPLC (≥98% purity threshold) is critical. Contaminants like unreacted boronic acids are common and require iterative solvent washes .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : , , and NMR to confirm substituent positions and trifluoromethyl group integrity.

- FT-IR : Peaks at ~2230 cm (C≡N stretch) and 1100–1200 cm (C-F stretches).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H] ~279.07).

- XRD : For crystalline samples, lattice parameters and space group determination (e.g., monoclinic P2/n symmetry observed in related pyridine-carbonitriles) .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in bond lengths/angles (e.g., C-CN vs. C-CF) may arise from twinning, poor diffraction quality, or thermal motion. Use SHELXL for refinement with anisotropic displacement parameters and validate via R/wR residuals (<5% for high-resolution data). For ambiguous cases, compare with DFT-optimized geometries (B3LYP/6-31G*) to identify outliers. Contradictions in unit cell parameters (e.g., β-angle variations) require re-measurement under controlled humidity/temperature .

Q. What experimental strategies are effective in evaluating the metabolic stability of this compound in hepatocyte models?

- Methodological Answer :

- In vitro Incubation : Use primary hepatocytes (human/rat) in Williams’ E medium. Monitor parent compound depletion over 24 hr via LC-MS/MS.

- Metabolite ID : Employ high-resolution MS to detect phase I/II metabolites (e.g., glucuronidation at pyridine nitrogen, as observed in structurally similar xanthine oxidase inhibitors).

- Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic pathways. Reference: Half-life (t) <2 hr suggests rapid hepatic clearance .

Q. How do substituents on the pyridine ring modulate biological activity in derivatives of this compound?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Electron-Withdrawing Groups (e.g., -CF, -CN): Enhance target binding affinity (e.g., kinase inhibition) but may reduce solubility.

- Hydrophobic Substituents : Improve membrane permeability (logP >3) but increase cytotoxicity risk (IC shifts in MTT assays).

- Positional Effects : Meta-substitution on phenyl (vs. para) reduces steric hindrance in receptor pockets (e.g., observed in thienopyridine analogs). Validate via competitive binding assays (SPR/ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.